molecular formula C13H22N2 B189360 N,N-dibutylpyridin-4-amine CAS No. 69008-71-5

N,N-dibutylpyridin-4-amine

Cat. No. B189360
CAS RN: 69008-71-5
M. Wt: 206.33 g/mol
InChI Key: VRWJOISQKOAUMR-UHFFFAOYSA-N
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Description

“N,N-dibutylpyridin-4-amine” is a chemical compound with the molecular formula C13H22N2 . It contains a total of 37 bonds, including 15 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine .


Molecular Structure Analysis

“N,N-dibutylpyridin-4-amine” has a molecular weight of 206.327 Da . The structure includes 1 Pyridine and 1 tertiary amine (aromatic). It also contains 6 aromatic bonds and 1 six-membered ring .

Scientific Research Applications

  • Synthesis and Antibiotic Applications : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin, demonstrates the use of similar compounds in antibiotic development (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • Catalysis and Polymerization : The study on Group 10 metal aminopyridinato complexes, including synthesis and application as catalysts in aryl-Cl activation and hydrosilane polymerization, illustrates the catalytic potential of nitrogen-containing ligands in organic synthesis and polymerization processes (Deeken et al., 2006).

  • Photocatalytic Degradation of Organic Compounds : Research on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds, including pyridine derivatives, over UV-illuminated TiO2 films, shows the relevance of these compounds in environmental applications, such as pollutant degradation (Low, McEvoy, & Matthews, 1991).

  • Medicinal Chemistry for Alzheimer's Disease : The synthesis and evaluation of N-(4-pyridinyl)-1H-indol-1-amines, particularly N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), for potential treatment of Alzheimer's disease, underscores the medicinal importance of pyridine derivatives (Klein et al., 1996).

  • Synthesis of N-Methyl- and N-Alkylamines : A study on the reductive amination process using Co3O4-based catalysts for the synthesis of N-methyl- and N-alkylamines, highlights the importance of these processes in producing life-science molecules and pharmaceuticals (Senthamarai et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Dibutylamine, indicates that it is flammable and harmful if swallowed. It is toxic in contact with skin and fatal if inhaled. It is also toxic to aquatic life .

properties

IUPAC Name

N,N-dibutylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJOISQKOAUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400544
Record name N,N-dibutylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutylpyridin-4-amine

CAS RN

69008-71-5
Record name N,N-dibutylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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